

Pitavastatin-d5 Sodium Salt: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Pitavastatin-d5 Sodium Salt

Cat. No.: B15143890

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key quality attributes of **Pitavastatin-d5 Sodium Salt**, a deuterated analog of the cholesterol-lowering drug Pitavastatin. The information is presented in a format commonly found in a Certificate of Analysis (CoA), a critical document in the pharmaceutical industry that assures the identity, purity, and quality of a compound.^{[1][2][3][4]} This guide is intended to assist researchers and drug development professionals in understanding and utilizing this stable isotope-labeled standard in their studies.

Product Information

| Identifier | Information |
|-------------------------|---|
| Product Name | Pitavastatin-d5 Sodium Salt |
| Synonyms | (3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinoliny]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt; NK 104-d5 Sodium Salt ^[5] |
| Molecular Formula | C ₂₅ H ₁₈ D ₅ FNNaO ₄ ^{[5][6]} |
| Molecular Weight | 448.47 g/mol ^{[5][6]} |
| CAS Number (Unlabelled) | 574705-92-3 ^[7] |
| Storage Temperature | -20°C ^[6] |

Analytical Data

The following table summarizes the typical analytical results for a batch of **Pitavastatin-d5 Sodium Salt**.

| Test | Method | Specification | Result |
|------------|--------------------|--------------------------|----------|
| Appearance | Visual Inspection | White to Off-White Solid | Conforms |
| Purity | HPLC | ≥95% [6] | Conforms |
| Identity | ¹ H-NMR | Conforms to structure | Conforms |
| Identity | Mass Spectrometry | Conforms to structure | Conforms |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is a representative protocol for determining the purity of Pitavastatin and its related substances.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C-18, particle size 5 µm.
- Mobile Phase: A gradient system is employed.[\[8\]](#)
 - Eluent A: Acetonitrile: 0.005 M Sodium Formate: Formic Acid (80:20:0.2, v/v/v)[\[8\]](#)
 - Eluent B: Acetonitrile: 0.005 M Sodium Formate: Formic Acid (95:5:0.05, v/v/v)[\[8\]](#)
- Gradient Program:
 - t(min)/%B: 0/0, 6.5/6, 10.5/100, 12/100[\[8\]](#)
- Flow Rate: 1.8 mL/min[\[8\]](#)

- Column Temperature: 25 °C[8]
- Injection Volume: 5 µL[8]
- Detection Wavelength: 250 nm[8]
- Procedure: A solution of **Pitavastatin-d5 Sodium Salt** is prepared in a suitable solvent and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to determine the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

- Instrumentation: A high-resolution NMR spectrometer.
- Solvent: A suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
- Procedure: A sample of the material is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The resulting spectrum is compared to a reference spectrum or the expected chemical shifts and coupling constants for **Pitavastatin-d5 Sodium Salt** to confirm its identity.

Mass Spectrometry (MS) for Identity

- Instrumentation: A mass spectrometer, typically coupled with an HPLC or direct infusion source.
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. This value is then compared to the theoretical molecular weight of **Pitavastatin-d5 Sodium Salt** to confirm its identity.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis in the pharmaceutical industry.[1][2][4] This process ensures that each batch of a product meets the required quality standards before it is released.[3][9]



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